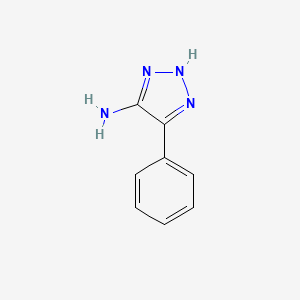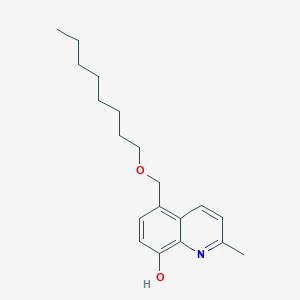
2-Methyl-5-((octyloxy)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-((octyloxy)methyl)quinolin-8-ol is a chemical compound with the molecular formula C19H27NO2 and a molecular weight of 301.42 g/mol It is a derivative of quinolin-8-ol, featuring a methyl group at the 2-position and an octyloxy group at the 5-position
Vorbereitungsmethoden
The synthesis of 2-Methyl-5-((octyloxy)methyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol derivatives. One common method includes the reaction of 2-methylquinolin-8-ol with an octyloxyalkyl halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-5-((octyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolin-8-one derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-((octyloxy)methyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: This compound exhibits antimicrobial properties and is investigated for its potential use in developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-((octyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to metal ions, forming stable complexes that interfere with essential biological processes. For example, it can inhibit the activity of metalloenzymes, leading to antimicrobial effects. Additionally, its ability to chelate metal ions makes it useful in various industrial applications .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-((octyloxy)methyl)quinolin-8-ol can be compared with other quinolin-8-ol derivatives, such as:
2-Methylquinolin-8-ol: Lacks the octyloxy group, resulting in different chemical and biological properties.
5-((Octyloxy)methyl)quinolin-8-ol: Lacks the methyl group at the 2-position, affecting its reactivity and applications.
Quinolin-8-ol: The parent compound, which lacks both the methyl and octyloxy groups, serving as a basis for synthesizing various derivatives.
The unique combination of the methyl and octyloxy groups in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
141704-26-9 |
|---|---|
Molekularformel |
C19H27NO2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2-methyl-5-(octoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C19H27NO2/c1-3-4-5-6-7-8-13-22-14-16-10-12-18(21)19-17(16)11-9-15(2)20-19/h9-12,21H,3-8,13-14H2,1-2H3 |
InChI-Schlüssel |
LFVZCNJLIDUKBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC1=C2C=CC(=NC2=C(C=C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)
![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
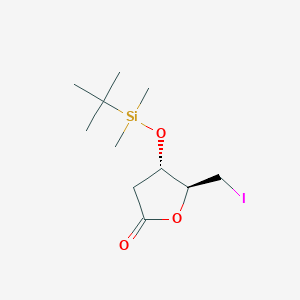

![3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12888166.png)

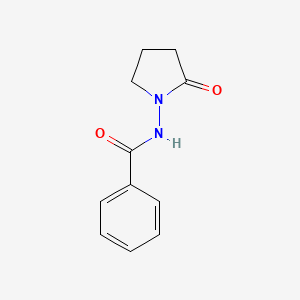

![3-(2,4,6-Trimethylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888181.png)
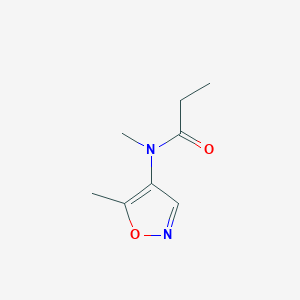
![1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888191.png)
